molecular formula C19H19NO3 B5684593 1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone

1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone

Cat. No. B5684593
M. Wt: 309.4 g/mol
InChI Key: ZIPNOWSEWLAGCM-UHFFFAOYSA-N
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Description

1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone, also known as 5-MeO-MIPT, is a synthetic compound belonging to the class of tryptamines. It was first synthesized in 1985 by David Repke and is structurally similar to psilocin, a naturally occurring hallucinogen found in certain mushrooms. 5-MeO-MIPT has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone is not fully understood, but it is believed to act on serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone include changes in serotonin levels, altered perception of time and space, and changes in mood and emotions. It has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone in lab experiments is its high potency, which allows for smaller doses to be used. Additionally, it has a relatively long half-life, which allows for longer-lasting effects. However, one limitation is that it is a controlled substance in many countries, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects it produces. Finally, studies on the safety and efficacy of 1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone involves the reaction of 5-methoxyindole-3-acetic acid with 2-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to form 1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone.

Scientific Research Applications

Research on 1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone has shown potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have also shown that it may have anti-inflammatory and analgesic effects. Additionally, 1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone has been used in neuroscience research to study the effects of hallucinogens on the brain.

properties

IUPAC Name

1-[5-methoxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-19(13(2)21)15-11-14(22-3)9-10-16(15)20(12)17-7-5-6-8-18(17)23-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPNOWSEWLAGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3OC)C=CC(=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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